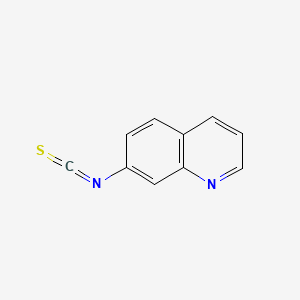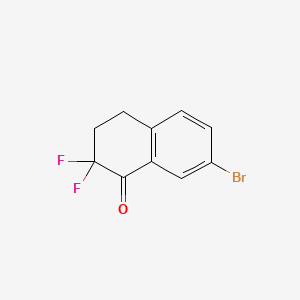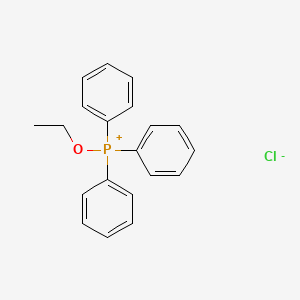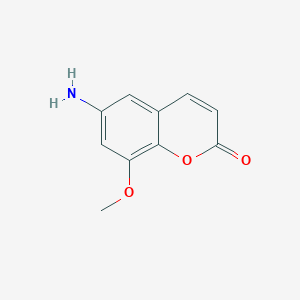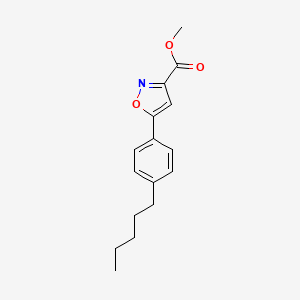
Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by a methyl ester group at the 3-position and a 4-pentylphenyl substituent at the 5-position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic or basic conditions to yield the isoxazole ring. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed cycloaddition reactions. For instance, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring. These methods are favored for their efficiency and high yields .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various functionalized derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the isoxazole ring enhances the compound’s ability to interact with biological targets .
Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, isoxazole compounds are used in the development of agrochemicals, such as herbicides and fungicides. Their ability to disrupt specific biological pathways makes them effective in pest control .
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate is unique due to its 4-pentylphenyl substituent, which imparts distinct physicochemical properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity profiles. For instance, the presence of a longer alkyl chain (pentyl group) can influence the compound’s hydrophobicity and its interaction with biological membranes .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
methyl 5-(4-pentylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-6-12-7-9-13(10-8-12)15-11-14(17-20-15)16(18)19-2/h7-11H,3-6H2,1-2H3 |
Clave InChI |
SOWQOJQJDMIECW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



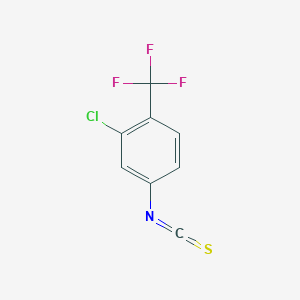
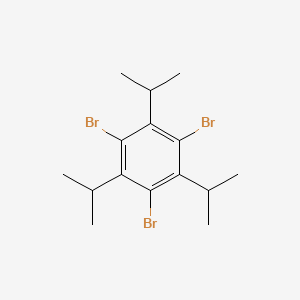
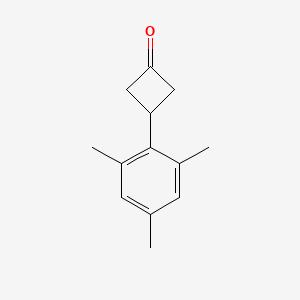
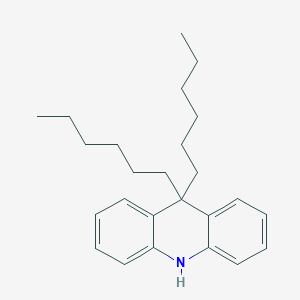
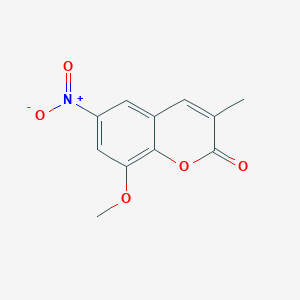
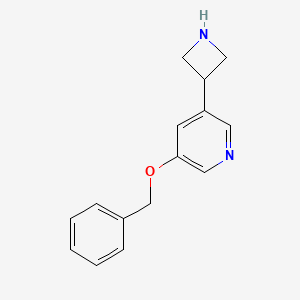
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
